molecular formula C22H30BrN3O3 B1441883 tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate CAS No. 1226791-82-7

tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate

Cat. No.: B1441883
CAS No.: 1226791-82-7
M. Wt: 464.4 g/mol
InChI Key: XTXSHYWOXQLMFY-UHFFFAOYSA-N
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Description

Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H30BrN3O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Preparation of Compounds : The preparation of similar carbamate compounds, like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, involves multi-step synthetic procedures that are critical in the development of complex molecules for various applications, highlighting the versatility of tert-butyl carbamates in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

  • Crystal Structure Analysis : Tert-butyl carbamates, similar to tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are used in crystallography to study molecular interactions, such as hydrogen and halogen bonding, which are fundamental in understanding molecular behavior (Baillargeon et al., 2017).

  • Molecular Geometry and Quantum Chemistry : Investigations into the geometry of similar compounds, such as tert-butyl carbazate rotamers, using quantum chemical calculations, aid in understanding the electronic structure and reactivity of carbamates (Milen et al., 2019).

  • Curtius Rearrangement Applications : The Curtius rearrangement process, applied to similar tert-butyl carbamate compounds, demonstrates their utility in transforming carboxylic acids to protected amino acids, showcasing the versatility of carbamates in organic synthesis (Lebel & Leogane, 2005).

  • Enantioselective Synthesis : Tert-butyl carbamates are used in enantioselective synthesis, a critical process in creating chiral molecules for pharmaceutical and other applications. An example is the synthesis of tert-butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate (Storgaard & Ellman, 2009).

Properties

IUPAC Name

tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXSHYWOXQLMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dipropylamine (2.16 ml, 15.7 mmol) in CH2Cl2 (50 mL) at −10° C. was added EDCI (3.02 g, 15.7 mmol) followed by diisopropylethylamine (2.97 ml, 17.1 mmol) over 5 min. The resulting mixture was stirred for 40 min at −15° C. To the reaction mixture was added (1E,4E)-8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylic acid (5.00 g, 13.1 mmol) followed by HOBt (2.13 g, 15.7 mmol) over 5 min maintaining the reaction temperature between −15 to −12° C. The resulting mixture was warmed to room temperature and stirred for 19 h. The reaction mixture was poured onto water (50 mL). The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic layers were washed with sat'd aq NH4Cl (75 mL). The organic layer was separated. The sat'd aq NH4Cl solution was extracted with CH2Cl2 (50 mL) again. The combined organic layers were washed with sat'd aq NaHCO3 (2×75 mL) followed by brine (2×100 mL). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude material that was taken into ether (50 mL) and kept in the freezer for 16 h. The precipitates were filtered off and the filtrate was concentrated under reduced pressure to afford 4.64 g (76%) of tert-butyl (1E,4E)-8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-ylcarbamate. MS APCI(+) m/z 464, 466 (M+1, Br pattern) detected.
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.13 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 3
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 4
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 5
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 6
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate

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